
2-Butenenitrile, 3-amino-
Übersicht
Beschreibung
“2-Butenenitrile, 3-amino-” also known as “3-Amino-2-butenenitrile” or “3-Aminocrotononitrile” is a chemical compound with the molecular formula C4H6N2 . It is used as a laboratory chemical and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “2-Butenenitrile, 3-amino-” involves various chemical reactions. For instance, it undergoes diazotization coupling reaction with p-substituted anilines to give 2-arylhydrazone-3-ketimino-butyronitriles .Molecular Structure Analysis
The molecular structure of “2-Butenenitrile, 3-amino-” is represented by the linear formula H2N(CH3)=CHCN . The molecular weight of this compound is 82.10 .Chemical Reactions Analysis
“2-Butenenitrile, 3-amino-” undergoes various chemical reactions. For example, it reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines . It also undergoes diazotization coupling reaction with p-substituted anilines to give 2-arylhydrazone-3-ketimino-butyronitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Butenenitrile, 3-amino-” include a density of 1.0±0.1 g/cm3, boiling point of 276.3±13.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Ferrocenyl Pyridines
3-Aminocrotononitrile reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines . This reaction is significant in the field of organometallic chemistry, where ferrocenyl pyridines are used due to their unique electronic properties.
Formation of 2-Arylhydrazone-3-Ketimino-Butyronitriles
The compound undergoes diazotization coupling reaction with p-substituted anilines to give 2-arylhydrazone-3-ketimino-butyronitriles . These compounds have potential applications in the development of new pharmaceuticals.
Reaction with Aryldiazonium Salts
3-Aminocrotononitrile is used in reaction with aryldiazonium salts. Instead of the expected triazene, 2-arylhydrazono-3-ketobutyronitrile is formed by electrophilic attack at the α-carbon and hydrolysis of the resulting imine . This reaction is important in the synthesis of complex organic compounds.
Raw Material in Organic Synthesis
It is used as an important raw material and intermediate in organic synthesis . This includes the production of various pharmaceuticals, agrochemicals, and dyestuffs.
Formation of Bis(Trifluoromethyl)Pyrimidinones
3-Aminocrotononitrile was used as a bisnucleophilic reagent which on cyclocondensation with hexafluoroacetone (ethoxycarbonylimine) forms bis(trifluoromethyl)pyrimidinones . These compounds are of interest in medicinal chemistry due to their potential biological activities.
Synthesis of Methyl 1,4-Dihydropyridine and Methylquinoline Derivatives
3-Aminocrotononitrile has been utilized in the synthesis of new methyl 1,4-dihydropyridine, methylquinoline, and thiophene derivatives . These derivatives have potential applications in the pharmaceutical industry due to their wide range of biological activities.
Safety and Hazards
“2-Butenenitrile, 3-amino-” is classified as Acute toxicity, oral (Category 4), H302, Acute toxicity, dermal (Category 3), H311, and Skin sensitization (Category 1, 1A, 1B), H317 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Wirkmechanismus
Mode of Action
It has been observed that 3-aminocrotononitrile reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines . It also undergoes diazotization coupling reaction with p-substituted anilines to give 2-arylhydrazone-3-ketimino-butyronitriles . These reactions suggest that 3-Aminocrotononitrile may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function.
Eigenschaften
IUPAC Name |
3-aminobut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJOESCKJGFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061508 | |
| Record name | 2-Butenenitrile, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow flakes; [MSDSonline] | |
| Record name | 3-Aminocrotononitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9063 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Butenenitrile, 3-amino- | |
CAS RN |
1118-61-2 | |
| Record name | 3-Amino-2-butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenenitrile, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenenitrile, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminocrotononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of 3-Aminocrotononitrile?
A1: The molecular formula of 3-Aminocrotononitrile is C4H6N2, and its molecular weight is 82.10 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 3-Aminocrotononitrile?
A2: Common spectroscopic techniques include FTIR [, , ], NMR (1H and 13C) [, , , , , ], HRMS [], and UV-Vis spectroscopy []. X-ray crystallography has also been used to determine the structure of 3-ACN derivatives [].
Q3: What are the key infrared (IR) spectral features of 3-Aminocrotononitrile?
A3: The IR spectrum of 3-ACN exhibits a strong C≡N stretching band in the 2300-2200 cm-1 range, similar to other nitriles. This band is generally broader when 3-ACN is frozen in a water matrix compared to an argon matrix, suggesting the formation of hydrogen bonds [].
Q4: How does the choice of acid chloride and base affect the regioselectivity of acylation reactions with 3-Aminocrotononitrile?
A4: The acylation of 3-ACN with acid chlorides exhibits strong regioselectivity depending on the acid chloride and base used. For instance, acylation with α,β-unsaturated acid chlorides in the presence of triethylamine favors C-acylation, leading to the formation of 3,4-dihydropyridin-(2H)-one derivatives via a [, ] sigmatropic rearrangement []. In contrast, certain aliphatic and aromatic acid chlorides may favor N-acylation depending on the reaction conditions [].
Q5: How is 3-Aminocrotononitrile used in the synthesis of heterocyclic compounds?
A5: 3-ACN serves as a versatile building block in the synthesis of various heterocyclic systems. Some key examples include:
- Pyridines: It is a common reagent in the Hantzsch pyridine synthesis [, , , , , ].
- Pyrimidines: Reacts with hydroxide catalysts to form aminopyrimidines [].
- Triazoles: Can be electrochemically oxidized to form 1,2,3[2H]-triazole-4-carbonitriles [].
- Isothiazoles: Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride to form substituted isothiazoles [].
- Pyrazolopyrimidines: Coupled with diazonium salts to generate intermediates for pyrazolopyrimidine synthesis [].
- Furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones: Participates in a four-component reaction to yield these complex heterocycles [].
Q6: Can 3-Aminocrotononitrile be used in multicomponent reactions?
A6: Yes, 3-ACN is a valuable component in multicomponent reactions (MCRs). For example, it participates in a one-pot, four-component reaction with benzaldehyde, tetronic acid, and phenylhydrazine to afford 3-methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones []. It also plays a role in L-proline-catalyzed sequential four-component reactions to construct structurally complex heterocyclic ortho-quinones [].
Q7: What is unique about the reaction of 3-Aminocrotononitrile with arenediazonium salts?
A7: Instead of forming triazenes (expected from N-coupling), arenediazonium salts react with 3-ACN to produce 2-arylhydrazono-3-oxobutanenitriles. This occurs through diazonium coupling at the C2-vinylic carbon, accompanied by hydrolysis of the 3-amino group to a 3-oxo derivative [].
Q8: How does the configuration of arylhydrazones derived from 3-Aminocrotononitrile vary with substituents on the aryl ring?
A8: The E/Z configuration of arylhydrazones obtained from coupling reactions of 3-ACN with arenediazonium salts is influenced by the position and electronic nature of substituents on the aryl moiety [, ]. For example, para-substituted hydrazononitriles primarily exist as the Z isomer, while ortho-substituted analogs show a mixture of E and Z configurations [].
Q9: Is there information on the stability of 3-Aminocrotononitrile under various conditions?
A9: While specific stability data is limited within the provided research, 3-ACN is generally handled with care as it can be sensitive to moisture and air.
Q10: Does 3-Aminocrotononitrile exhibit any catalytic properties itself?
A10: The provided research focuses on the synthetic utility of 3-ACN as a building block rather than its potential catalytic properties.
Q11: Have any biological activities been reported for 3-Aminocrotononitrile derivatives?
A13: Yes, several studies highlight the biological potential of 3-ACN derivatives:* Antitumor Activity: Novel tetrapodal 1,4-dihydropyridines synthesized from 3-ACN displayed promising antitumor activity against various cancer cell lines, including A549 (lung carcinoma), HCT116 (colon adenocarcinoma), and MCF7 (breast cancer) []. These derivatives induced apoptosis, cell cycle arrest, and p53 protein expression in cancer cells while exhibiting lower damage effects on normal cells [, ].* Antimicrobial Activity: Heterocyclic tetraazo dyes synthesized from 3-ACN showed antimicrobial activity [].
Q12: Is there information on the toxicity and safety profile of 3-Aminocrotononitrile?
A12: Specific toxicological data is not presented within the provided research abstracts. As with any chemical, handling 3-ACN with caution and following appropriate safety measures is essential.
Q13: What is known about the environmental impact and degradation of 3-Aminocrotononitrile?
A13: The provided research primarily focuses on the synthetic applications of 3-ACN. Information on its environmental fate and potential ecotoxicological effects is not included.
Q14: What analytical methods are used to characterize and quantify 3-Aminocrotononitrile?
A16: Various analytical techniques are used to characterize 3-ACN and its derivatives, including:* Spectroscopy: FTIR, NMR (1H and 13C), HRMS, and UV-Vis spectroscopy [, , , , , ]. * Chromatography: Gas chromatography-mass spectrometry (GC-MS) has been used to identify 3-ACN as a marker for amphetamine synthesized via a specific route [].
Q15: Has 3-Aminocrotononitrile been identified as a marker in forensic analysis?
A17: Yes, the presence of 3-ACN in seized amphetamine samples has been linked to a specific synthetic route (Leuckart route) starting from the pre-precursor α-phenylacetoacetonitrile (APAAN) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




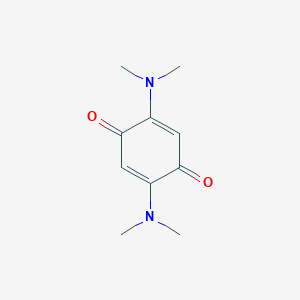

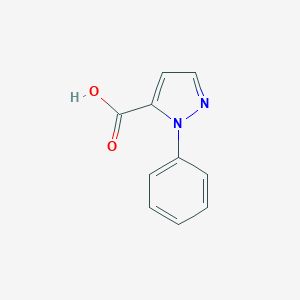
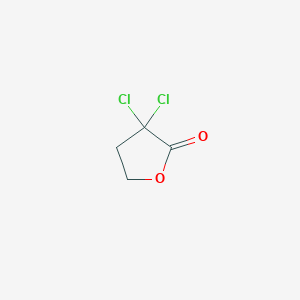
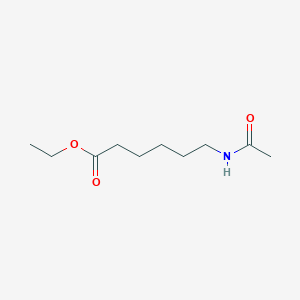


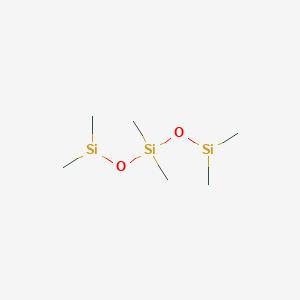


![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)